molecular formula C8H13N3O B11795241 1-Butyl-1H-imidazole-4-carboxamide

1-Butyl-1H-imidazole-4-carboxamide

Cat. No.: B11795241
M. Wt: 167.21 g/mol
InChI Key: ZUNFSRNEHMXIPN-UHFFFAOYSA-N
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Description

1-Butyl-1H-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a butyl group attached to the nitrogen atom at position 1 and a carboxamide group at position 4 of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-imidazole-4-carboxamide can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

1-Butyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Butyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 1-Butyl-1H-imidazole-4-carboxylic acid
  • 1-Butyl-1H-imidazole-4-carboxylate
  • 1-Butyl-1H-imidazole-4-carboxaldehyde

Comparison: 1-Butyl-1H-imidazole-4-carboxamide is unique due to the presence of the carboxamide group, which imparts specific chemical and biological properties. Compared to its analogs, such as 1-Butyl-1H-imidazole-4-carboxylic acid, the carboxamide group can enhance its stability and solubility in certain solvents. Additionally, the carboxamide group may influence its interaction with biological targets, potentially leading to different biological activities .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-butylimidazole-4-carboxamide

InChI

InChI=1S/C8H13N3O/c1-2-3-4-11-5-7(8(9)12)10-6-11/h5-6H,2-4H2,1H3,(H2,9,12)

InChI Key

ZUNFSRNEHMXIPN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)C(=O)N

Origin of Product

United States

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